molecular formula C21H22N2O2S B2698906 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide CAS No. 873076-06-3

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide

Cat. No. B2698906
CAS RN: 873076-06-3
M. Wt: 366.48
InChI Key: BBDLIMJZKJVJKY-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group. Benzamides have a wide range of uses in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple functional groups including a thiazole ring, two methoxy groups, and an amide group. These groups would likely have significant effects on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the thiazole ring, the methoxy groups, and the amide group would likely influence its properties, including its solubility, melting point, and reactivity .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their antitumor and cytotoxic properties. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer .

Antimicrobial Activity

Thiazoles exhibit antimicrobial properties. Sulfathiazole, an antimicrobial drug, contains a thiazole ring. Additionally, other compounds like Ritonavir (an antiretroviral drug) and Abafungin (an antifungal drug) also feature this heterocyclic scaffold .

Neuroprotective Effects

The thiazole ring is found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and normal nervous system function. Thiamine helps release energy from carbohydrates and contributes to neurotransmitter synthesis, including acetylcholine .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. If it has bioactive properties, it could be investigated for use in medicinal chemistry .

Mechanism of Action

The mechanism of action of such compounds often involves interaction with specific biological targets, leading to changes in cellular processes and biochemical pathways. The exact nature of these interactions and changes would depend on the specific structure of the compound and its target .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, would also vary based on the specific compound. These properties can significantly impact the bioavailability of the compound, which in turn influences its efficacy .

The result of the compound’s action would be a change in the molecular and cellular processes of the organism. This could manifest in various ways, such as the inhibition of a disease-causing organism or the alleviation of symptoms of a disease .

The action environment, including factors like pH, temperature, and the presence of other compounds, can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific pH conditions .

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-14-5-4-6-17(13-14)20(24)22-12-11-19-15(2)23-21(26-19)16-7-9-18(25-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDLIMJZKJVJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide

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